Cas no 24309-36-2 (7-Ethyl Adenine)

7-Ethyl Adenine is a modified nucleobase derivative of adenine, where an ethyl group is substituted at the 7-position of the purine ring. This structural modification enhances its stability and alters its binding properties, making it valuable in biochemical and pharmaceutical research. It serves as a key intermediate in the synthesis of nucleoside analogs, which are explored for their potential therapeutic applications, including antiviral and anticancer agents. The ethyl substitution can influence hydrogen bonding and steric interactions, offering unique selectivity in molecular recognition studies. Its well-defined chemical properties and compatibility with standard synthetic protocols make it a reliable building block for advanced research in medicinal chemistry and molecular biology.
7-Ethyl Adenine structure
7-Ethyl Adenine structure
商品名:7-Ethyl Adenine
CAS番号:24309-36-2
MF:C7H9N5
メガワット:163.17986
CID:285146
PubChem ID:185566

7-Ethyl Adenine 化学的及び物理的性質

名前と識別子

    • 7H-Purin-6-amine,7-ethyl-
    • 7-Ethyl Adenine
    • 7-ethylpurin-6-amine
    • BDBM50256843
    • 24309-36-2
    • 7-ethyl-7h-purin-6-amine
    • 7-Ethyl-7H-adenine
    • SCHEMBL5801729
    • 7-ethyladenine
    • DTXSID00947143
    • CHEMBL451363
    • 7H-Purin-6-amine, 7-ethyl-
    • 7-Ethyladenine; NSC 14580;
    • purine, 6-amino-7-ethyl-
    • DB-318311
    • インチ: InChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10)
    • InChIKey: HCTWNRRHYBYREK-UHFFFAOYSA-N
    • ほほえんだ: CCN1C=NC2=NC=NC(N)=C12

計算された属性

  • せいみつぶんしりょう: 163.08597
  • どういたいしつりょう: 163.086
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 69.6A^2

じっけんとくせい

  • 密度みつど: 1.49
  • ふってん: 382.2°C at 760 mmHg
  • フラッシュポイント: 185°C
  • 屈折率: 1.753
  • PSA: 69.62

7-Ethyl Adenine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM237136-1g
7-Ethyl-7H-purin-6-amine
24309-36-2 97%
1g
$2462 2024-07-28
TRC
E897160-25mg
7-Ethyl Adenine
24309-36-2
25mg
$ 187.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-498080-25 mg
7-Ethyl Adenine,
24309-36-2
25mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-498642-1 mg
7-Ethyl Adenine-d5,
24309-36-2
1mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-498642-1mg
7-Ethyl Adenine-d5,
24309-36-2
1mg
¥2858.00 2023-09-05
Chemenu
CM237136-5g
7-Ethyl-7H-purin-6-amine
24309-36-2 97%
5g
$11323 2024-07-28
TRC
E897160-250mg
7-Ethyl Adenine
24309-36-2
250mg
$ 1453.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-498080-25mg
7-Ethyl Adenine,
24309-36-2
25mg
¥2858.00 2023-09-05

7-Ethyl Adenine 関連文献

7-Ethyl Adenineに関する追加情報

Professional Introduction to 7-Ethyl Adenine (CAS No: 24309-36-2)

7-Ethyl Adenine, a compound with the chemical name 7-Ethyl Adenine, is a derivative of the naturally occurring nucleobase adenine. It is characterized by the substitution of an ethyl group at the 7-position of the adenine ring, which imparts unique biochemical properties and functionalities. This compound, identified by its CAS number CAS No: 24309-36-2, has garnered significant attention in the field of pharmaceutical research and biotechnology due to its versatile applications.

The structural modification of adenine with an ethyl group at the 7-position enhances its stability and reactivity, making it a valuable intermediate in the synthesis of nucleoside analogs. These analogs are widely explored for their potential in antiviral and anticancer therapies. The ethyl substitution also influences the compound's interactions with biological macromolecules, particularly enzymes and nucleic acids, which is a critical factor in drug design.

Recent advancements in medicinal chemistry have highlighted the significance of 7-Ethyl Adenine in the development of novel therapeutic agents. For instance, studies have demonstrated its role as a key component in the synthesis of modified nucleoside analogs that exhibit enhanced binding affinity to viral polymerases, thereby inhibiting viral replication. This has been particularly relevant in the context of emerging viral infections, where rapid development of antiviral drugs is crucial.

In addition to its antiviral applications, 7-Ethyl Adenine has shown promise in cancer research. Researchers have identified its potential as a precursor in the synthesis of nucleoside-based chemotherapeutic agents that can selectively target rapidly dividing cancer cells. The ethyl group at the 7-position facilitates further chemical modifications, allowing for the creation of compounds with tailored pharmacokinetic properties and improved therapeutic efficacy.

The compound's unique structural features also make it a valuable tool in biochemical research. Its interaction with enzymes such as kinases and polymerases has been extensively studied to understand molecular mechanisms underlying various diseases. This research has not only provided insights into disease pathogenesis but also paved the way for the development of targeted therapies.

From a synthetic chemistry perspective, 7-Ethyl Adenine serves as a versatile building block for more complex nucleoside derivatives. The availability of this compound has facilitated rapid prototyping and optimization of novel drug candidates. Its role in combinatorial chemistry and high-throughput screening assays underscores its importance in drug discovery pipelines.

The pharmacological profile of 7-Ethyl Adenine is further enhanced by its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders. Preclinical studies have indicated its potential efficacy in conditions such as Alzheimer's disease and Parkinson's disease, where nucleoside analogs are being explored as neuroprotective agents.

Industrial applications of 7-Ethyl Adenine have also expanded beyond pharmaceuticals. Its use in agrochemicals, particularly as a component in plant growth regulators and anti-fungal agents, has shown promising results. The compound's ability to modulate plant hormone pathways contributes to improved crop yield and disease resistance.

The environmental impact of using 7-Ethyl Adenine has been another area of interest. Biodegradability studies have indicated that this compound does not persist in the environment, reducing concerns about long-term ecological effects. This aligns with global efforts to develop sustainable and eco-friendly chemical products.

Future research directions for 7-Ethyl Adenine include exploring its potential in gene therapy applications. The compound's ability to interact with DNA and RNA suggests its utility in developing novel gene delivery systems and antisense therapies. These advancements could revolutionize treatments for genetic disorders and other debilitating conditions.

In conclusion, 7-Ethyl Adenine (CAS No: 24309-36-2) is a multifaceted compound with significant implications across various fields of science and medicine. Its unique structural properties, coupled with recent breakthroughs in synthetic biology and drug development, position it as a cornerstone molecule in modern therapeutic strategies. As research continues to uncover new applications and benefits, the importance of this compound is set to grow even further.

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